Kif15-IN-1 -

Kif15-IN-1

Catalog Number: EVT-271981
CAS Number:
Molecular Formula: C20H22N4O5S
Molecular Weight: 430.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
KIF15-IN-1 is a potent inhibitor of KIF15, which pairs with Eg5 inhibitors synergistically to reduce cancer cell growth.
Source and Classification

Kif15-IN-1 is classified as a quinazolinedione derivative. It was recently made commercially available and has been utilized in various preclinical studies to explore its effects on cancer cell lines. The compound was sourced from MedChemExpress and has been characterized in multiple research contexts, particularly focusing on its inhibitory effects on KIF15 activity in vitro .

Synthesis Analysis

Methods and Technical Details

The synthesis of Kif15-IN-1 involves several organic chemistry techniques. Initial steps typically include the condensation of appropriate aromatic aldehydes with quinazolinedione precursors. For example, palladium-mediated Suzuki coupling reactions are often employed to introduce various substituents at specific positions on the quinazolinedione scaffold, enhancing its biological activity .

The compound's synthesis may also involve the use of coupling reagents such as HATU (O-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to facilitate amide bond formation, which is critical for generating analogs with improved potency or selectivity against KIF15 .

Molecular Structure Analysis

Structure and Data

Kif15-IN-1's molecular structure features a quinazolinedione core, which is characterized by a fused bicyclic system containing nitrogen atoms. The specific arrangement of functional groups on this scaffold is crucial for its interaction with the KIF15 protein. The compound has been reported to exhibit an IC50 value of approximately 1.72 μM in assays measuring its inhibitory effects on KIF15-driven microtubule gliding, indicating its potential efficacy in disrupting KIF15 function .

Chemical Reactions Analysis

Reactions and Technical Details

Kif15-IN-1 engages in specific chemical interactions that inhibit the ATPase activity of KIF15. This inhibition can be assessed through various biochemical assays, including microtubule gliding assays and ATPase activity measurements. The compound's mechanism likely involves competitive inhibition, where it binds to the active site of KIF15, preventing ATP binding or microtubule attachment .

In experimental setups, researchers have utilized concentration-response curves to determine the effective concentrations of Kif15-IN-1 required to achieve significant inhibition of KIF15 activity. These studies are essential for understanding the compound's pharmacodynamics and potential therapeutic window.

Mechanism of Action

Process and Data

The mechanism by which Kif15-IN-1 exerts its effects primarily revolves around inhibiting the motor functions of KIF15 during cell division. By disrupting the normal functioning of this kinesin, Kif15-IN-1 can lead to aberrant spindle formation and ultimately affect cell proliferation and migration.

In studies involving cancer cell lines, treatment with Kif15-IN-1 resulted in reduced cellular migration and proliferation rates, suggesting that targeting KIF15 can be an effective strategy for controlling tumor growth . The compound's ability to alter microtubule dynamics further supports its classification as a potential anticancer agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Kif15-IN-1 is characterized by specific physical properties that influence its solubility and stability. As a quinazolinedione derivative, it typically exhibits moderate solubility in organic solvents like dimethyl sulfoxide (DMSO), which is commonly used for preparing stock solutions for biological assays.

The chemical stability of Kif15-IN-1 under physiological conditions is crucial for its effectiveness as a therapeutic agent. Studies have shown that it retains activity over a range of concentrations (10–100 μM) when tested against various cancer cell lines, indicating robust performance in biological environments .

Applications

Scientific Uses

Kif15-IN-1 has significant potential applications in cancer research due to its role as a KIF15 inhibitor. Its ability to suppress tumor cell proliferation and migration makes it a candidate for further development as an anticancer therapeutic. Research has demonstrated that inhibition of KIF15 can lead to reduced glycolytic capacity in pancreatic cancer cells, highlighting its relevance in metabolic reprogramming associated with tumor progression .

Additionally, ongoing studies are exploring the use of Kif15-IN-1 in combination therapies aimed at enhancing the efficacy of existing treatments by targeting multiple pathways involved in cancer cell survival and proliferation.

Introduction to KIF15 and Kif15-IN-1

Role of Kinesin Superfamily Proteins in Cellular Dynamics

Kinesin superfamily proteins (KIFs) are ATP-dependent molecular motors essential for intracellular transport, mitosis, and cell motility. They orchestrate the movement of cargoes (e.g., vesicles, organelles, mRNAs) along microtubule networks. During cell division, specific mitotic kinesins regulate spindle assembly, chromosome segregation, and cytokinesis. Dysregulation of KIFs is implicated in carcinogenesis, as aberrant expression disrupts genomic stability, proliferation, and metastasis. The kinesin-12 family member KIF15 exemplifies this dual role in cellular homeostasis and disease [1] [5].

KIF15 as a Mitotic Regulator: Structural and Functional Overview

KIF15 (kinesin-12) is a plus-end-directed motor protein with an N-terminal catalytic domain, a central stalk for dimerization, and a C-terminal tail mediating cargo interactions. Unlike the tetrameric kinesin Eg5 (KIF11), KIF15 functions as a homodimer, enabling distinct microtubule-binding kinetics. Its primary mitotic role involves maintaining spindle bipolarity:

  • Prometaphase/Metaphase: KIF15 cooperates with Eg5 to separate centrosomes and stabilize kinetochore fibers (K-fibers). When Eg5 is inhibited, KIF15 overexpression rescues spindle formation, highlighting functional redundancy [1] [3].
  • Chromosome Alignment: KIF15 and its binding partner KBP localize to spindle equators, ensuring chromosome congression and K-fiber stability. Depleting either protein causes misalignment and aneuploidy [1] [10].
  • Microtubule Dynamics: KIF15 suppresses microtubule catastrophes and crosslinks parallel microtubules, facilitating spindle assembly [3] [8].

Table 1: Key Structural and Functional Attributes of KIF15

AttributeDescription
Domain StructureN-terminal motor domain (ATPase activity), coiled-coil stalk (dimerization), C-terminal tail (cargo binding)
Oligomeric StateHomodimer
Mitotic LocalizationSpindle microtubules, chromosomes, spindle equator
Key FunctionsSpindle bipolarity maintenance, chromosome alignment, microtubule stabilization, K-fiber length regulation

Rationale for Targeting KIF15 in Cancer Therapeutics

KIF15 is overexpressed across diverse cancers and correlates with aggressive phenotypes:

  • Prognostic Biomarker: Pan-cancer analyses reveal KIF15 upregulation in 20/33 tumor types (e.g., glioma, pancreatic, breast, prostate). Elevated expression predicts poor survival, recurrence, and advanced staging (e.g., glioma: p<0.0001) [2] [4] [7].
  • Oncogenic Mechanisms:
  • Cell Cycle Dysregulation: KIF15 depletion arrests cells in G₂/M phase, impairing proliferation in prostate (p<0.01) and breast cancer models [6] [7].
  • Metastasis Promotion: KIF15 drives focal adhesion turnover via integrin β1/FAK recycling, accelerating migration and invasion in pancreatic cancer [10].
  • Stemness Maintenance: In hepatocellular carcinoma, KIF15 sustains cancer stem cells via ROS imbalance [9].
  • Therapeutic Resistance: KIF15 upregulation confers resistance to Eg5 inhibitors (e.g., ispinesib), enabling mitotic bypass [5] [8].

Table 2: KIF15 Dysregulation in Select Cancers

Cancer TypeExpression Change vs. NormalClinical Association
GliomaUpregulated (TCGA)Higher recurrence (HR=3.1, p<0.0001), poor OS
Prostate CancerUpregulated (GEPIA)Advanced TNM stage (p<0.05), reduced DFS (p<0.01)
Triple-Negative Breast CancerUpregulatedEnhanced migration, apoptosis resistance

Emergence of Kif15-IN-1 as a Selective Inhibitor: Historical Development

Kif15-IN-1 emerged as a solution to resistance against Eg5-targeted therapies. Its development marked a paradigm shift toward dual kinesin inhibition:

  • Mechanism of Action: Kif15-IN-1 binds the KIF15 motor domain, inhibiting ATPase activity. Single-molecule studies confirm it reduces microtubule gliding velocity by >80% at 1 µM (Kd = 120 nM) [5] [8].
  • Synergy with Eg5 Inhibitors: Co-inhibition of KIF15 and Eg5 ablates spindle assembly, unlike single-motor targeting. In cancer cells, Kif15-IN-1 synergizes with ispinesib (CI<0.7), collapsing mitotic machinery [5] [8].
  • Preclinical Efficacy:
  • Breast Cancer: Kif15-IN-1 suppresses proliferation (GI₅₀: 5–10 µM), migration, and KIF15 expression in ER⁺ and TNBC cells [6].
  • Gastric Cancer: Combined Kif15-IN-1/ispinesib therapy reduces xenograft growth by 70% (p<0.001) vs. monotherapy [8].
  • Pancreatic Cancer: KIF15 silencing (via siRNA/shRNA) mimics inhibitor effects, impairing invasion and metastasis [10].

Table 3: Profile of Kif15-IN-1 in Preclinical Studies

ParameterCharacterization
Chemical ClassQuinazolinedione derivative
Target SpecificitySelective for KIF15 over Eg5 (>50-fold selectivity)
Cellular EffectsG₂/M arrest, apoptosis induction, migration suppression, KIF15 downregulation
Synergy PartnersIspinesib (Eg5 inhibitor), filanesib (KIF11 inhibitor)
Key Cancer Models TestedBreast (MCF7, MDA-MB-231), pancreatic (PANC-1), gastric, glioma

Properties

Product Name

Kif15-IN-1

IUPAC Name

ethyl 2-[[(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-methylbutanoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

Molecular Formula

C20H22N4O5S

Molecular Weight

430.5 g/mol

InChI

InChI=1S/C20H22N4O5S/c1-5-29-18(27)15-11(4)21-19(30-15)23-16(25)14(10(2)3)24-17(26)12-8-6-7-9-13(12)22-20(24)28/h6-10,14H,5H2,1-4H3,(H,22,28)(H,21,23,25)/t14-/m0/s1

InChI Key

CTQQKICGMSZCJL-AWEZNQCLSA-N

SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C(C(C)C)N2C(=O)C3=CC=CC=C3NC2=O)C

Solubility

Soluble in DMSO

Synonyms

KIF15-IN-1; KIF15IN-1; KIF15-IN1; KIF15IN1; KIF15 IN 1

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C(C(C)C)N2C(=O)C3=CC=CC=C3NC2=O)C

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)[C@H](C(C)C)N2C(=O)C3=CC=CC=C3NC2=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.